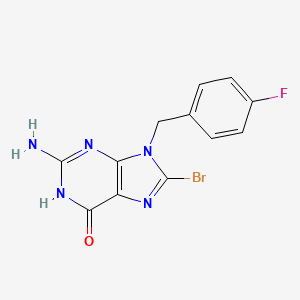
2-Amino-8-bromo-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- is a synthetic compound belonging to the purine family. This compound is characterized by the presence of a bromine atom at the 8th position, an amino group at the 2nd position, and a 4-fluorophenylmethyl group at the 9th position. The purine structure is a fundamental component of many biologically significant molecules, including DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- typically involves multi-step organic reactionsThe amino group is usually introduced via an amination reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and structural integrity of the final product .
化学反应分析
Types of Reactions
6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or fluorophenyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine or amino positions .
科学研究应用
6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. It may also interact with enzymes and proteins, affecting various biochemical pathways. The presence of the bromine and fluorophenyl groups enhances its binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Amino-8-bromo-9-isopentyl-5,9-dihydro-6H-purin-6-one: Similar structure but with an isopentyl group instead of a 4-fluorophenylmethyl group.
6-Amino-9H-purin-2-ol: Lacks the bromine and fluorophenyl groups, resulting in different chemical properties.
Uniqueness
The uniqueness of 6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H9BrFN5O |
|---|---|
分子量 |
338.14 g/mol |
IUPAC 名称 |
2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H9BrFN5O/c13-11-16-8-9(17-12(15)18-10(8)20)19(11)5-6-1-3-7(14)4-2-6/h1-4H,5H2,(H3,15,17,18,20) |
InChI 键 |
APJLYGNABKPBCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)NC(=N3)N)N=C2Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)
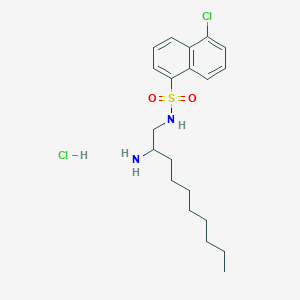
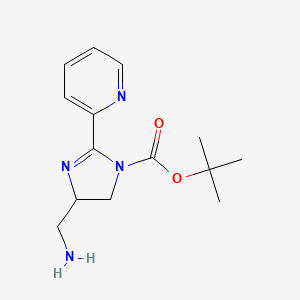
![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)
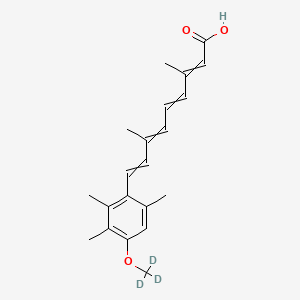
![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
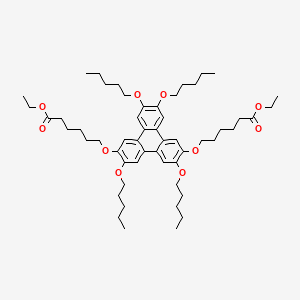
![7-[4-(4-[1,1'-Biphenyl]-4-YL-2-quinazolinyl)phenyl]-7H-benzo[C]carbazole](/img/structure/B14786850.png)
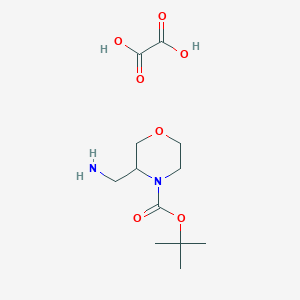
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14786856.png)
